molecular formula C17H15N3O2S B4406829 N,N'-[5-(1,3-benzothiazol-2-yl)benzene-1,3-diyl]diacetamide

N,N'-[5-(1,3-benzothiazol-2-yl)benzene-1,3-diyl]diacetamide

Cat. No.: B4406829
M. Wt: 325.4 g/mol
InChI Key: ZAJOWEFZBLYVQF-UHFFFAOYSA-N
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Description

N,N’-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of N,N’-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . This intermediate can then be further reacted with appropriate reagents to introduce the acetamide groups. Industrial production methods often utilize microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to achieve high yields and purity .

Chemical Reactions Analysis

N,N’-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include dimethylformamide as a solvent, hydroxybenzotriazole, and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N’-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of bacteria and fungi by interfering with their metabolic processes. The compound’s structure allows it to bind to enzymes and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

N,N’-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide can be compared with other benzothiazole derivatives such as:

The uniqueness of N,N’-[5-(1,3-benzothiazol-2-yl)-1,3-phenylene]diacetamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-acetamido-5-(1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-10(21)18-13-7-12(8-14(9-13)19-11(2)22)17-20-15-5-3-4-6-16(15)23-17/h3-9H,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJOWEFZBLYVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-[5-(1,3-benzothiazol-2-yl)benzene-1,3-diyl]diacetamide
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N,N'-[5-(1,3-benzothiazol-2-yl)benzene-1,3-diyl]diacetamide
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N,N'-[5-(1,3-benzothiazol-2-yl)benzene-1,3-diyl]diacetamide

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